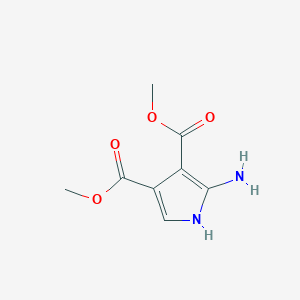

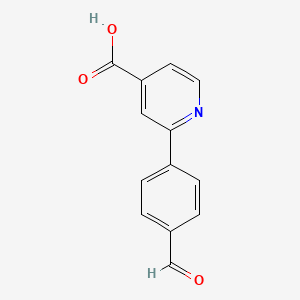

![molecular formula C12H5Cl2F3N2O3 B2771637 2-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitrophenol CAS No. 882747-86-6](/img/structure/B2771637.png)

2-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitrophenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

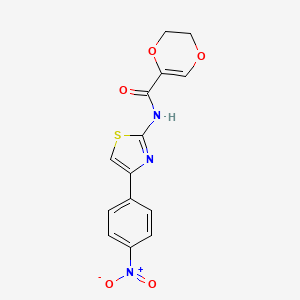

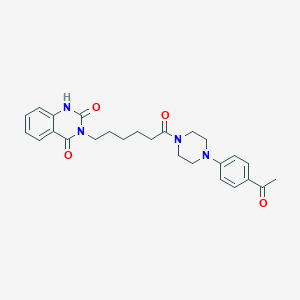

“2-Chloro-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol” is a compound that belongs to the class of Trifluoromethylpyridines (TFMPs). TFMPs and their intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are complex and depend on the specific compound. The researchers guide the readers through the different synthetic methods for introducing TFMP groups within the structures of other molecules .Applications De Recherche Scientifique

Synthetic Applications

Research has demonstrated the utility of chloro-nitrobenzene derivatives in various synthetic processes, including the formation of cyclohexadienyl derivatives through ipso nitration processes, which play a crucial role in organic synthesis and materials science (Fischer & Seyan, 1978). Additionally, nucleophilic substitution reactions involving chloro-pyridines and chloropyridinoxydes indicate the significance of these compounds in the modification of aromatic systems, enhancing their reactivity and enabling the synthesis of complex organic molecules (Coppens et al., 2010).

Material Science and Engineering

In material science, the incorporation of fluorine-containing substituents into aromatic systems has been explored for the synthesis of novel materials with enhanced properties. For instance, the preparation of pentafluorosulfanyl and perfluoroalkylthio derivatives of chloro-nitrobenzenes has been studied for their potential applications in developing new polymers and coatings with improved thermal stability and chemical resistance (Sipyagin et al., 2004). These modifications aim to exploit the electron-withdrawing effects of fluorine-containing groups to enhance the material properties of the resulting compounds.

Advanced Organic Synthesis Techniques

Research has also focused on the catalytic synthesis of isocyanates from nitro compounds, where compounds like 2-chloro-nitrobenzenes serve as key intermediates. The use of pyridine and pyridine hydrochloride has been investigated to activate catalytic systems for the efficient transformation of aromatic nitro compounds into valuable isocyanates, highlighting the versatility of these chloro-nitrobenzene derivatives in facilitating important industrial chemical processes (Manov-Yuvenskii et al., 1980).

Mécanisme D'action

Target of Action

Similar compounds with trifluoromethylpyridine (tfmp) motifs are known to have a wide range of targets in both the agrochemical and pharmaceutical industries .

Mode of Action

Compounds with similar structures, such as fluazinam, are known to be potent uncouplers of oxidative phosphorylation in mitochondria and also have high reactivity with thiols .

Biochemical Pathways

Tfmp derivatives are known to affect a variety of biochemical pathways due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Pharmacokinetics

Similar compounds are known to have low aqueous solubility and low volatility .

Result of Action

Tfmp derivatives are known to have a wide range of biological activities, which are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. Additionally, the compound’s action can be influenced by its storage conditions .

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl2F3N2O3/c13-7-3-6(12(15,16)17)4-18-10(7)5-1-8(14)11(20)9(2-5)19(21)22/h1-4,20H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDVPPGGEIGZLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl2F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-benzylacetamide](/img/structure/B2771557.png)

![N'-[(4-chlorophenyl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2771563.png)

![Methyl (E)-4-[(1-methyl-2,2-dioxo-3,4-dihydro-2lambda6,1-benzothiazin-4-yl)amino]-4-oxobut-2-enoate](/img/structure/B2771572.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2771576.png)